molecular formula C19H28N2O6 B556705 Methyl 3-(4-hydroxyphenyl)propionate CAS No. 5597-50-2

Methyl 3-(4-hydroxyphenyl)propionate

Cat. No.: B556705
CAS No.: 5597-50-2
M. Wt: 180.2 g/mol
InChI Key: BDHUTRNYBGWPBL-OAHLLOKOSA-N
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Mechanism of Action

Target of Action

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a root exudate that primarily targets the root system architecture (RSA) of plants . It also targets the auxin/indole-3-acetic acid family of transcriptional repressors . MHPP is reported to be responsible for biological nitrification inhibition in sorghum .

Mode of Action

MHPP modulates RSA by inhibiting primary root elongation and promoting lateral root formation . It achieves this by elevating the levels of auxin expression and signaling . MHPP induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Biochemical Pathways

MHPP modulates RSA remodeling via the NO/ROS-mediated auxin response pathway in Arabidopsis . It induces nitric oxide (NO) production, which promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of MHPP on primary root elongation .

Pharmacokinetics

It is known that mhpp is a root exudate, suggesting that it is released into the soil environment where it can interact with plant roots .

Result of Action

The action of MHPP results in the modulation of RSA, specifically inhibiting primary root elongation and promoting lateral root formation . This can lead to changes in plant growth, development, and stress tolerance . Additionally, MHPP significantly induces the accumulation of glucosinolates in roots .

Action Environment

MHPP functions as a nitrification inhibitor in soil, reducing nitrogen loss by suppressing soil nitrification . This suggests that the soil environment plays a crucial role in the action of MHPP. Environmental factors such as soil composition, pH, and microbial community could potentially influence the action, efficacy, and stability of MHPP .

Safety and Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“Methyl 3-(4-hydroxyphenyl)propionate” modulates plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . These results suggested that the application of this compound may represent a useful strategy for the medicinal plant cultivation .

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-hydroxyphenyl)propionate plays a crucial role in biochemical reactions, particularly in the inhibition of nitrification. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, which are involved in the nitrification process. By inhibiting these enzymes, this compound reduces the conversion of ammonium to nitrate, thereby decreasing nitrogen loss through leaching and gaseous emissions . Additionally, it has been observed to modulate auxin signaling pathways, influencing root development by altering the expression of auxin carriers and promoting the degradation of auxin/indole-3-acetic acid transcriptional repressors .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it influences root architecture by inhibiting primary root elongation and promoting lateral root formation. This modulation is achieved through the elevation of auxin levels and the alteration of auxin signaling pathways . Furthermore, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) and nitric oxide (NO) in root tips, affecting cell division and elongation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. It binds to ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and thus reducing nitrification . Additionally, it upregulates auxin biosynthesis and alters the expression of auxin carriers, leading to increased auxin levels and enhanced auxin signaling . This results in the modulation of root system architecture and the inhibition of primary root elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on nitrification and root development can vary depending on the duration of exposure. Long-term studies have shown that this compound can lead to sustained inhibition of nitrification and persistent changes in root architecture .

Dosage Effects in Animal Models

While most studies on this compound have focused on plant systems, its effects in animal models have also been investigated. Different dosages of the compound have been shown to produce varying effects. At low doses, this compound exhibits minimal toxicity, but at higher doses, it can cause adverse effects such as reduced growth and development . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and reducing nitrification . This inhibition affects the overall nitrogen cycle, leading to decreased nitrogen loss and improved nitrogen use efficiency in plants .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and distribution are influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It is primarily localized in the root tips, where it modulates root development by influencing auxin signaling and ROS accumulation . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-hydroxyphenyl)propionate can be synthesized through various methods. One common approach involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method includes the reaction of 3-(4-hydroxyphenyl)propanoic acid with dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-hydroxyphenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Comparison with Similar Compounds

Methyl 3-(4-hydroxyphenyl)propionate is unique due to its dual role as a nitrification inhibitor and plant growth regulator. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAMJHXWXCMGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204550
Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5597-50-2
Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(4-hydroxyphenyl)propionate
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Record name 4-Hydroxybenzenepropanoic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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